6-(2H-1,3-benzodioxol-5-yl)-2-methyl-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2H-1,3-benzodioxol-5-yl)-2-methyl-2,3-dihydropyridazin-3-one is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of pyridazinones, which are known for their diverse biological and pharmaceutical activities. The presence of the benzodioxole moiety adds to its chemical complexity and potential for various applications in scientific research and industry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo[1,3]dioxol-5-yl-indoles, have shown anticancer activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis, which are common mechanisms of action for anticancer agents .
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . These effects can lead to the inhibition of cancer cell proliferation and potentially to the death of cancer cells.
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved via a pd-catalyzed c-n cross-coupling , which suggests that the synthesis process could be influenced by environmental factors such as temperature and pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-methyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the formation of the benzodioxole ring followed by the construction of the pyridazinone core. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of appropriate precursors such as 2H-1,3-benzodioxole-5-carbaldehyde with hydrazine derivatives.
Cyclization Reactions: Cyclization steps are crucial to form the pyridazinone ring. This can be achieved using cyclization agents like phosphorus oxychloride (POCl3) under controlled conditions.
Methylation Reactions:
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring purity, and maintaining cost-effectiveness. Continuous flow chemistry and automated synthesis platforms are often employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 6-(2H-1,3-benzodioxol-5-yl)-2-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation Reactions: Oxidation can occur at different positions on the benzodioxole ring, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction Reactions: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions: Substitution reactions can involve the replacement of hydrogen atoms on the benzodioxole ring with other functional groups, using reagents like halogens or sulfonating agents.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: LiAlH4, NaBH4, and hydrogen gas (H2) are typical reducing agents.
Substitution: Halogens (Cl2, Br2), sulfonating agents (sulfur trioxide, SO3), and various nucleophiles.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the benzodioxole ring, such as quinones or carboxylic acids.
Reduction Products: Reduced forms of the compound, including alcohols or amines.
Substitution Products: Substituted benzodioxole derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-(2H-1,3-benzodioxol-5-yl)-2-methyl-2,3-dihydropyridazin-3-one is studied for its potential biological activities. It has been investigated for its cytotoxic properties against various cancer cell lines, making it a candidate for anticancer drug development.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory agent and its role in the development of new therapeutic drugs. Its ability to modulate biological pathways makes it a target for drug discovery and development.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties contribute to the development of new materials and products.
Comparison with Similar Compounds
2H-1,3-benzodioxol-5-yl derivatives: These compounds share the benzodioxole moiety and exhibit similar biological activities.
Pyridazinone derivatives:
Uniqueness: 6-(2H-1,3-benzodioxol-5-yl)-2-methyl-2,3-dihydropyridazin-3-one stands out due to its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for targeted interactions with biological molecules, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-14-12(15)5-3-9(13-14)8-2-4-10-11(6-8)17-7-16-10/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEXPKHWPAKCSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.